4-Prop-2-enoxy-2-pyridin-3-ylquinazoline
Overview
Description
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can be achieved through several methods. One common approach involves the reaction of quinazolin-4(3H)-one with pyridin-3-ylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The prop-2-enoxy group can be introduced via a nucleophilic substitution reaction using prop-2-enol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline core or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological activity being investigated. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyquinazoline: Similar structure but with a phenoxy group instead of a prop-2-enoxy group.
2-Phenoxypyridine: Contains a pyridine ring with a phenoxy group but lacks the quinazoline core.
2-Phenoxyquinoxaline: Features a quinoxaline core with a phenoxy group.
Uniqueness
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the prop-2-enoxy group enhances its versatility and potential for various applications compared to its analogs.
Properties
IUPAC Name |
4-prop-2-enoxy-2-pyridin-3-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-2-10-20-16-13-7-3-4-8-14(13)18-15(19-16)12-6-5-9-17-11-12/h2-9,11H,1,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVLPFLGBHBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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